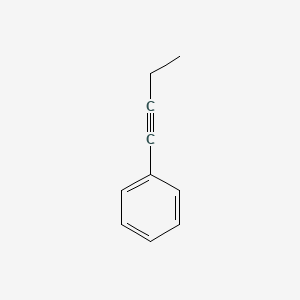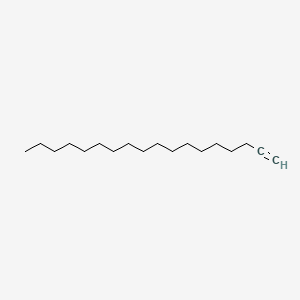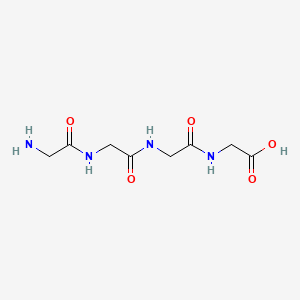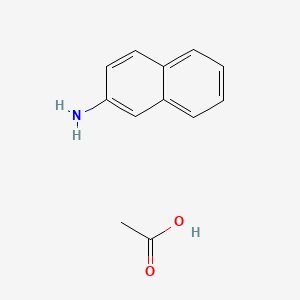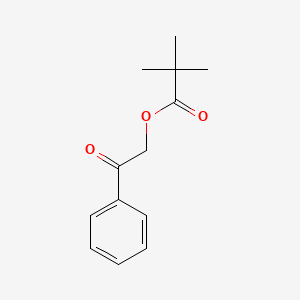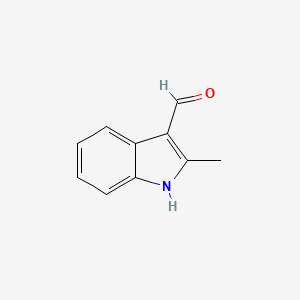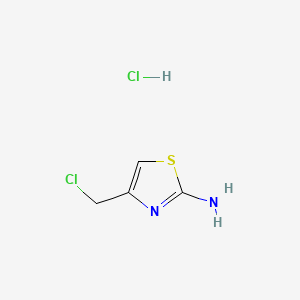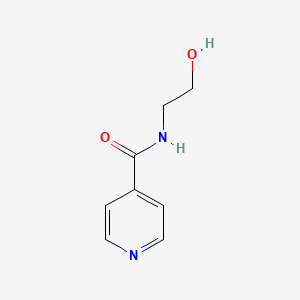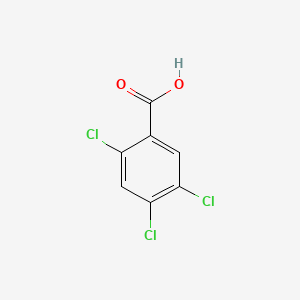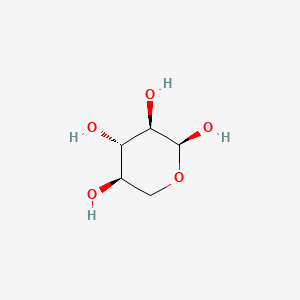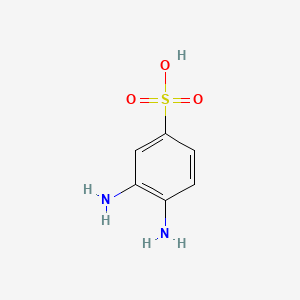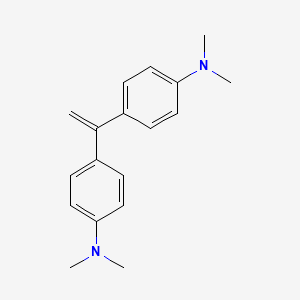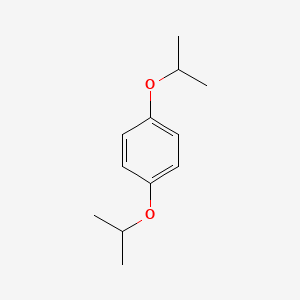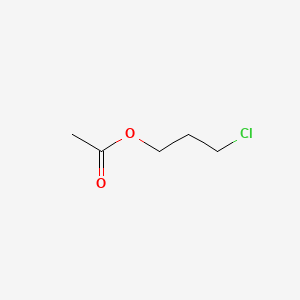
3-Chloropropyl acetate
Descripción general
Descripción
3-Chloropropyl acetate is a clear colorless liquid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
3-Chloropropyl acetate can be synthesized by reacting it with a strong base, which yields trimethylene oxide .
Molecular Structure Analysis
The molecular formula of 3-Chloropropyl acetate is C5H9ClO2 . It has a molecular weight of 136.58 . The IUPAC Standard InChI is InChI=1S/C5H9ClO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 .
Physical And Chemical Properties Analysis
3-Chloropropyl acetate is a liquid at room temperature . It has a boiling point of 80-81 °C/30 mmHg . The density of 3-Chloropropyl acetate is 1.111 g/mL at 25 °C . It has a refractive index (n20/D) of 1.429 .
Aplicaciones Científicas De Investigación
-
Chemical Information : 3-Chloropropyl acetate, also known as γ-Chloropropyl acetate, 3-Chloropropanol acetate, and 3-Chlorprop-1-ylacetat, has the molecular formula C5H9ClO2. Its CAS Registry Number is 628-09-1 .
-
Applications : 3-Chloropropyl acetate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It’s soluble in water (partly) and should be stored in a cool, dry place in a tightly closed container .
-
Reactions : 3-Chloropropyl acetate can yield trimethylene oxide when reacted with a strong base .
-
Organic Synthesis : 3-Chloropropyl acetate is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of organic compounds, including pharmaceuticals and agrochemicals .
-
Pharmaceuticals : In the pharmaceutical industry, 3-Chloropropyl acetate can be used as an intermediate in the synthesis of various drugs . The specific drugs and the methods of synthesis would depend on the particular pharmaceutical application.
-
Agrochemicals : 3-Chloropropyl acetate can also be used in the synthesis of agrochemicals . These could include pesticides, herbicides, and other chemicals used in agriculture.
-
Dyestuff : This compound is used in the dyestuff industry as well . It can be used in the synthesis of dyes and pigments.
-
Phase Change Data : The boiling point of 3-Chloropropyl acetate under reduced pressure (0.040 bar) is 353.7 K . This information can be useful in processes that involve phase change, such as distillation or evaporation .
-
Mass Spectrum : The mass spectrum of 3-Chloropropyl acetate has been recorded . This information can be useful in analytical chemistry for identifying or confirming the identity of a substance in a sample .
-
Natural Products Synthesis : 3-Chloropropyl acetate could potentially be used in the synthesis of natural products . Natural products play an important part in synthetic chemistry since they have many pharmacological properties and are used as active drug compounds in pharmaceutical chemistry .
Safety And Hazards
3-Chloropropyl acetate is a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-chloropropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOHQIPNNIMWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211879 | |
| Record name | 1-Propanol, 3-chloro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropyl acetate | |
CAS RN |
628-09-1 | |
| Record name | 3-Chloropropyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-chloro-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-chloro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



